molecular formula C21H22N2O5S B2678698 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide CAS No. 941956-55-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide

Cat. No. B2678698
CAS RN: 941956-55-4
M. Wt: 414.48
InChI Key: PAJHMWVDJLTSLF-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H22N2O5S and its molecular weight is 414.48. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization and Photoinitiation

A study focused on naphthalimide dyes, which are related to the structure of interest, describes their application as polymerizable one-component visible light initiators. The research delves into their photopolymerization behavior and highlights their good initiating performance and high migration stability in cured films, suggesting potential applications in materials science and photopolymerization processes (Yang et al., 2018).

Synthesis of Alkaloids

Another study outlines a diastereoselective synthesis approach utilizing tandem pummerer/Mannich cyclization sequences. This method was applied to the assembly of jamtine, a tetrahydroisoquinoline alkaloid, indicating the compound's relevance in synthetic organic chemistry, particularly in the synthesis of complex alkaloids with therapeutic properties (Padwa et al., 2003).

Catalysis and Annulation Reactions

Research on Co(III)-catalyzed regioselective [4+2]-annulation of N-chlorobenzamides/acrylamides with substituted alkenes demonstrates the synthesis of pharmaceutically important 3,4-dihydroisoquinolinone derivatives. This study highlights the versatility of related compounds in catalytic synthesis, offering pathways to construct complex molecules with potential pharmaceutical applications (Yadav & Jeganmohan, 2022).

Anticancer Activity

A study explores the synthesis and evaluation of bioactive molecules, including derivatives that contain the sulphonamido quinazolinyl imidazole moiety, for their biological and pharmacological screening. This research points towards the compound's relevance in developing new therapeutic agents with antimicrobial, anti-inflammatory, and anticancer activities (Patel et al., 2009).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c24-21(8-6-16-5-7-19-20(13-16)28-15-27-19)22-10-12-29(25,26)23-11-9-17-3-1-2-4-18(17)14-23/h1-8,13H,9-12,14-15H2,(H,22,24)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJHMWVDJLTSLF-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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